molecular formula C24H17ClN4O3 B2667521 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 1207032-64-1

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2667521
CAS No.: 1207032-64-1
M. Wt: 444.88
InChI Key: KPTAQNXMASCJCA-UHFFFAOYSA-N
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Description

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN4O3 and its molecular weight is 444.88. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1207032-64-1

Molecular Formula

C24H17ClN4O3

Molecular Weight

444.88

IUPAC Name

7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17ClN4O3/c25-18-9-6-16(7-10-18)21-27-22(32-28-21)17-8-11-19-20(14-17)26-24(31)29(23(19)30)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,26,31)

InChI Key

KPTAQNXMASCJCA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a member of a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H19ClN6O2C_{20}H_{19}ClN_6O_2 with a molecular weight of 410.86 g/mol. The structure includes a quinazoline core substituted with a phenethyl group and an oxadiazole moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinazoline core followed by the introduction of the oxadiazole and phenethyl groups. The synthetic pathway often utilizes reagents such as chloroacetic acid and various amines to facilitate the formation of the desired functional groups.

Anticancer Activity

Research has demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, studies involving similar oxadiazole-linked compounds have shown promising results against various cancer cell lines:

  • MCF-7 (breast cancer)
  • MDA MB-231 (breast cancer)
  • A549 (lung cancer)
  • DU-145 (prostate cancer)

In vitro assays using the MTT method indicated that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

CompoundCell LineIC50 (µM)Activity
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazolineMCF-710High
7aA54915Moderate
7bDU-14512High

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives have been evaluated for antimicrobial activity. The compound showed moderate activity against both Gram-positive and Gram-negative bacteria. Studies reported inhibition zones ranging from 9 mm to 15 mm against strains such as Staphylococcus aureus and Escherichia coli:

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus1275
Escherichia coli1565
Candida albicans1180

The mechanisms through which this compound exerts its biological effects are believed to involve the inhibition of key enzymes involved in cell proliferation and survival. Specifically, quinazoline derivatives are known to inhibit DNA topoisomerase IV and bacterial gyrase, which are crucial for DNA replication in bacteria . Additionally, some studies suggest that the oxadiazole moiety may enhance the interaction with biological targets due to its electronic properties.

Case Studies and Research Findings

  • Anticancer Screening : A study synthesized multiple quinazoline derivatives and evaluated their anticancer activity against various cell lines. Among these compounds, those containing oxadiazole showed significantly enhanced cytotoxic effects compared to their non-substituted counterparts .
  • Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of similar compounds. The findings indicated that modifications in substituents could lead to improved efficacy against resistant bacterial strains .

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds similar to 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione exhibit various pharmacological effects:

  • Anticancer Activity :
    • Several studies have suggested that quinazoline derivatives possess anticancer properties. The presence of the oxadiazole moiety enhances the activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
    • A study highlighted the potential of quinazoline derivatives in targeting specific kinases involved in cancer progression, indicating a promising avenue for developing targeted cancer therapies .
  • Antimicrobial Properties :
    • The compound has shown significant antimicrobial activity against various bacterial strains. The chlorophenyl group is believed to contribute to the enhanced interaction with microbial cell membranes, leading to increased permeability and cell death .
    • Research into similar oxadiazole compounds has demonstrated their effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections that are difficult to manage with conventional antibiotics .
  • Anti-inflammatory Effects :
    • Compounds containing oxadiazole rings have been studied for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making them candidates for treating inflammatory diseases .

Material Science Applications

Beyond biological applications, this compound may also have potential uses in material science:

  • Organic Electronics :
    • The unique electronic properties of quinazoline derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to act as electron transport materials can enhance device efficiency .
    • Research has indicated that modifications to the quinazoline structure can lead to improved charge carrier mobility and stability in electronic devices .
  • Sensors :
    • The compound's ability to interact with various analytes suggests potential applications in sensor technology. For instance, it can be used as a sensing material for detecting specific ions or molecules due to its selective binding properties .

Case Studies

Several case studies exemplify the applications of this compound:

  • Case Study 1 : A study on the synthesis and biological evaluation of quinazoline derivatives demonstrated that modifications in the oxadiazole ring significantly enhanced anticancer activity against breast cancer cell lines (MCF-7) compared to unmodified derivatives.
  • Case Study 2 : An investigation into the antimicrobial efficacy of oxadiazole-containing compounds revealed that specific structural features led to increased potency against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new therapeutic agents.

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